![molecular formula C12H17NO4S B6298691 2-氧杂-6-氮杂-螺[3.3]庚烷甲苯磺酸酯 CAS No. 2083631-41-6](/img/structure/B6298691.png)

2-氧杂-6-氮杂-螺[3.3]庚烷甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

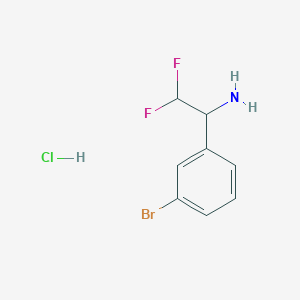

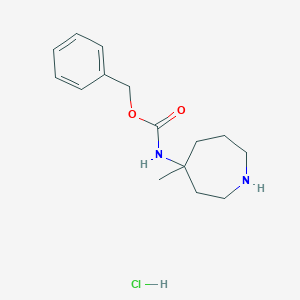

2-Oxa-6-aza-spiro[3.3]heptane tosylate is a bicyclic spiro compound . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . It has been used as a building block for new drug candidates .

Synthesis Analysis

The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .Molecular Structure Analysis

The molecular formula of 2-Oxa-6-aza-spiro[3.3]heptane tosylate is C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate include a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by a deprotection step performed by sonication of a mixture of intermediate and magnesium turnings in methanol .Physical And Chemical Properties Analysis

2-Oxa-6-aza-spiro[3.3]heptane tosylate has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 51.2±16.8 °C . It has a molar refractivity of 26.5±0.4 cm3 .科学研究应用

螺环化合物在抗氧化活性中的应用

螺环衍生物,包括与2-氧杂-6-氮杂-螺[3.3]庚烷甲苯磺酸酯结构相似的化合物,因其抗氧化活性而备受关注。这些化合物以其多功能性和与重要药效团的结构相似性而著称,使其在开发针对氧化应激相关疾病(如癌症、糖尿病和神经退行性疾病)的药物中至关重要。表现出显着抗氧化活性的螺环化合物具有氧原子,通常包括酚类化合物或含氮官能团,如胺和酰胺 (Acosta-Quiroga 等,2021).

在荧光共振能量转移(FRET)中的应用

螺环化合物,包括螺噁嗪和螺并吡喃,与2-氧杂-6-氮杂-螺[3.3]庚烷甲苯磺酸酯具有相似的结构,已因其在荧光共振能量转移(FRET)中与荧光材料的应用而被广泛研究。它们在各种刺激(如光和温度)下发生转化的能力,使它们在为传感、探测和光学应用创造新型多功能材料方面具有价值 (夏、谢和邹,2017).

在药物发现中的作用

螺环骨架由于其三维性和结构新颖性,在药物发现中得到越来越多的应用。螺环化合物的固有结构复杂性,包括与2-氧杂-6-氮杂-螺[3.3]庚烷甲苯磺酸酯相关的化合物,为治疗剂的开发提供了独特的化学空间。合成方法的进步拓宽了对螺环构件的获取途径,进一步促进了它们在药物发现工作中的应用 (郑、泰斯和辛格,2014).

抗氧化活性的分析方法

抗氧化活性的测定对于评估化合物的治疗潜力至关重要,包括螺环衍生物。各种检测方法,如DPPH、ABTS和FRAP,已被用来评估这些化合物的抗氧化能力,从而深入了解它们的潜在健康益处和作用机制 (蒙特亚努和阿佩特雷,2021).

未来方向

作用机制

Mode of Action

The mode of action of 2-Oxa-6-aza-spiro[3As a spiro compound, it may interact with its targets in a unique manner due to its three-dimensionally shaped heterocyclic ring system . This moiety has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Pharmacokinetics

The pharmacokinetic properties of 2-Oxa-6-aza-spiro[3It’s worth noting that the compound’s isolation as a sulfonic acid salt yields a more stable and more soluble product , which could potentially enhance its bioavailability.

Action Environment

The action of 2-Oxa-6-aza-spiro[3.3]heptane tosylate may be influenced by various environmental factors. For instance, the compound’s stability and solubility can be enhanced when it is isolated as a sulfonic acid salt . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and ionic strength of its environment.

属性

IUPAC Name |

4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYGTDOAKMBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-aza-spiro[3.3]heptane tosylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)